molecular formula C24H23ClN2O3 B11313139 N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11313139
M. Wt: 422.9 g/mol
InChI Key: YYPXFSIWNATFIS-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a quinoline moiety, a benzofuran ring, and a carboxamide group. Its unique structure imparts specific chemical and physical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Butoxy Group: The butoxy group is introduced via an alkylation reaction, where the quinoline derivative is treated with butyl bromide in the presence of a base like potassium carbonate.

    Synthesis of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Formation of the Carboxamide Group: The final step involves the coupling of the quinoline and benzofuran derivatives with a carboxamide group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and butoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline and benzofuran derivatives.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the benzofuran ring can interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-butoxyquinolin-5-yl)-2-diethylamino-acetamide
  • N-(8-butoxyquinolin-5-yl)-glycine

Uniqueness

N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of both the quinoline and benzofuran moieties, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H23ClN2O3/c1-4-5-11-29-20-9-8-19(16-7-6-10-26-22(16)20)27-24(28)23-15(3)17-13-18(25)14(2)12-21(17)30-23/h6-10,12-13H,4-5,11H2,1-3H3,(H,27,28)

InChI Key

YYPXFSIWNATFIS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C)C=CC=N2

Origin of Product

United States

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